N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide
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Overview
Description
N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE is an organic compound characterized by the presence of a nitrobenzylidene group attached to an amino phenyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE typically involves the condensation of 2-nitrobenzaldehyde with 4-aminoacetophenone. This reaction is often carried out in the presence of a catalyst such as acetic acid or β-alanine in a methanol medium . The reaction conditions usually include refluxing the mixture to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: A precursor in the synthesis of N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE.
4-Nitrobenzylidene-pyridin-2-yl-amine:
2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides: Compounds with similar synthetic routes and chemical properties.
Uniqueness
N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[4-[(2-nitrophenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O3/c1-11(19)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)18(20)21/h2-10H,1H3,(H,17,19) |
InChI Key |
UMRCBZYYJHXQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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